molecular formula C20H17ClFN3OS B11075121 (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B11075121
M. Wt: 401.9 g/mol
InChI Key: VQUMQHYSBZREKA-AQTBWJFISA-N
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Description

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a piperazine moiety, and a benzylidene group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors that allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-bromobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-methylbenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-(4-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one exhibits unique properties due to the presence of the chlorine atom in the benzylidene group. This substitution can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C20H17ClFN3OS/c21-15-7-5-14(6-8-15)13-18-19(26)23-20(27-18)25-11-9-24(10-12-25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2/b18-13-

InChI Key

VQUMQHYSBZREKA-AQTBWJFISA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=C(C=C4)Cl)S3

Origin of Product

United States

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